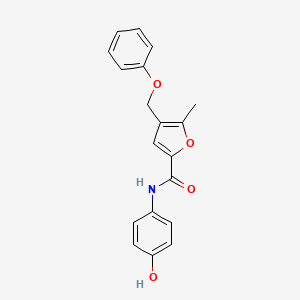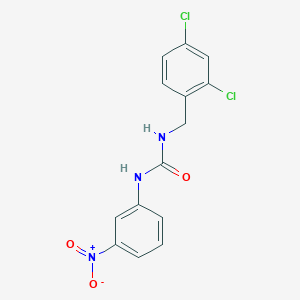
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide, also known as HPPH, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in cancer treatment. HPPH is a photosensitizer, which means that it can be activated by light to produce reactive oxygen species (ROS) that can cause damage to cancer cells.
Mécanisme D'action
The mechanism of action of N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide involves the production of ROS upon exposure to light. The ROS can cause damage to cancer cells, leading to cell death. N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has been shown to accumulate selectively in cancer cells, which makes it an effective photosensitizer for PDT.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, it can cause skin photosensitivity, which is a common side effect of PDT. N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has several advantages for lab experiments. It is easy to synthesize and has low toxicity in normal cells. However, it has limitations in terms of its solubility and stability, which can affect its effectiveness as a photosensitizer.
Orientations Futures
There are several future directions for the research on N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide. One potential direction is to improve its solubility and stability to enhance its effectiveness as a photosensitizer. Another direction is to investigate its potential applications in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, more research is needed to understand the mechanism of action of N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide and its interactions with cancer cells.
In conclusion, N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide is a promising photosensitizer for cancer treatment that has gained significant interest in the scientific community. Its potential applications in PDT and minimal toxicity in normal cells make it a promising candidate for cancer therapy. However, further research is needed to improve its solubility and stability and investigate its potential applications in combination with other cancer therapies.
Méthodes De Synthèse
The synthesis of N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide involves several steps. The starting material is 4-hydroxybenzaldehyde, which is reacted with furfural to produce 4-(furan-2-yl)-3-buten-2-one. This compound is then reacted with methyl magnesium bromide to produce 5-methyl-4-(furan-2-yl)-pent-2-en-1-ol. The final step involves the reaction of this compound with phenyl chloroformate and phenol to produce N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide.
Applications De Recherche Scientifique
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has been extensively studied for its potential applications in photodynamic therapy (PDT) for cancer treatment. PDT involves the administration of a photosensitizer, such as N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide, followed by exposure to light of a specific wavelength. The photosensitizer is activated by the light, which causes the production of ROS that can cause damage to cancer cells. N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has been shown to be effective in the treatment of various types of cancer, including head and neck, lung, and prostate cancer.
Propriétés
IUPAC Name |
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-13-14(12-23-17-5-3-2-4-6-17)11-18(24-13)19(22)20-15-7-9-16(21)10-8-15/h2-11,21H,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFWEPODJBPURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NC2=CC=C(C=C2)O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-methoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5746730.png)

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide](/img/structure/B5746747.png)
![methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5746750.png)
![methyl 3-[(2,5-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746755.png)
![N-(3-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5746775.png)
![2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine](/img/structure/B5746776.png)
![1-[(2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5746779.png)
![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5746787.png)
![2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5746793.png)

![N'-[2-(2-methylphenyl)acetyl]benzohydrazide](/img/structure/B5746808.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5746813.png)
